2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-phenylacetamide
Description
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Properties
IUPAC Name |
2-[(3-cyano-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS2/c1-26-9-7-19-18(12-26)21(15-8-10-28-13-15)17(11-23)22(25-19)29-14-20(27)24-16-5-3-2-4-6-16/h2-6,8,10,13H,7,9,12,14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEVHDHICJNEPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C#N)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. Thiophene-based analogs, which this compound is a part of, have been studied by a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects.
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Biological Activity
2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological effects based on diverse research findings.
The compound's molecular formula is with a molecular weight of 490.6 g/mol. It is characterized by a complex structure that includes a naphthyridine core and a thienyl group, contributing to its biological activity.
Anticancer Activity
Research indicates that derivatives of naphthyridine compounds exhibit notable anticancer properties. For instance, studies have shown that certain naphthyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have demonstrated that compounds similar to this compound have cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| H1299 (lung cancer) | 10.47 |
| A549 (lung cancer) | 15.03 |
| HeLa (cervical cancer) | 12.50 |
| CEM-SS (leukemia) | 14.00 |
These results suggest that the compound may interfere with cell cycle regulation and induce apoptosis through mechanisms involving the p53 pathway and caspase activation .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. A study demonstrated its ability to inhibit nitric oxide production in macrophages, which is crucial in the inflammatory response. The effective concentration (IC50) for this inhibition was found to be between 7.73–15.09 µM, indicating a promising potential for treating inflammatory diseases .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, naphthyridine derivatives have shown antimicrobial properties. For example, certain related compounds exhibited significant antibacterial activity against Bacillus cereus with a minimum inhibitory concentration (MIC) of 15.62 µg/mL . This suggests that the compound may also be effective against various pathogens.
Case Studies
Several case studies highlight the therapeutic potential of naphthyridine derivatives:
- Aaptamine Derivatives : Aaptamine, a naphthyridine alkaloid, demonstrated significant cytotoxicity in various cancer models and was effective in reducing tumor size in xenograft models .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could induce G1 phase cell cycle arrest and downregulate proteins associated with cell proliferation such as Cyclin D1 and CDK4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
